1-(2-Methoxypropoxy)-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

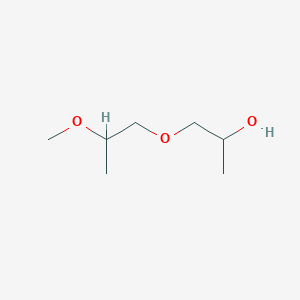

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(8)4-10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLPKOWCPVGUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058621 | |

| Record name | 1-(2-Methoxypropoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13429-07-7 | |

| Record name | 1-(2-Methoxypropoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxypropoxy)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxypropoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxypropoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-METHOXYPROPOXY)-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3FDG49QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical properties of dipropylene glycol methyl ether

An In-depth Technical Guide to the Physical Properties of Dipropylene Glycol Methyl Ether

This technical guide provides a comprehensive overview of the core (DPM), a versatile solvent used across numerous industries.[1] Intended for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, outlines standard experimental methodologies for property determination, and presents a logical workflow for the physical characterization of such chemical substances.

Physical and Chemical Properties of DPM

Dipropylene glycol methyl ether (CAS No: 34590-94-8) is a colorless liquid with a mild, ethereal odor.[1][2][3] It is a member of the P-series glycol ether family and is completely soluble in water and miscible with a wide range of organic solvents.[3][4] This hydrophilic nature makes it an excellent coupling agent in various formulations.[3][4] Commercial DPM is a mixture of four structural isomers.[5]

Quantitative Data Summary

The following table summarizes the key , compiled from various technical and safety data sheets.

| Property | Value | Units | Conditions |

| Molecular Formula | C₇H₁₆O₃ | - | - |

| Molecular Weight | 148.20 | g/mol | - |

| Boiling Point | 190 °C (463 K) | °C (K) | at 760 mmHg[1][2][3][5][6] |

| Melting/Freezing Point | -83 to -80 °C | °C | [2][3][5][7] |

| Density | 0.951 - 0.954 | g/cm³ | at 20-25 °C[2][3][6][8] |

| Viscosity (Dynamic) | 3.5 - 4.55 | cP (mPa·s) | at 20-25 °C[2][3][9][10] |

| Flash Point | 74 - 79 °C | °C | Closed Cup[3][8][9][11] |

| 166 - 167 °F | °F | Closed Cup[3][8][12][13] | |

| Vapor Pressure | 0.37 hPa | hPa | at 20 °C[5] |

| 0.4 - 0.5 mmHg | mmHg | at 25 °C[3][8][13] | |

| Water Solubility | Miscible / Complete | - | at 20 °C[2][3][5][6][13] |

| Refractive Index | 1.419 - 1.423 | - | at 20-25 °C, nD[2][3][8][11] |

| Surface Tension | 28.8 - 29 | dynes/cm (mN/m) | at 20-25 °C[2][9][12] |

| Log Kow (Octanol/Water) | 0.0061 | - | [5] |

| Autoignition Temp. | 205 - 207 °C | °C | [3][9][11] |

| Explosive Limits | LEL: 1.1 - 1.3% | % v/v | [3][9][11] |

| UEL: 8.7 - 14% | % v/v | [3][9][11] |

Experimental Protocols for Property Determination

Detailed experimental protocols for a specific substance like DPM are typically proprietary. However, the determination of its physical properties generally follows standardized methods, such as those established by ASTM International and the Organisation for Economic Co-operation and Development (OECD). The principles of these key methods are outlined below.

-

Boiling Point (Distillation Range): ASTM D1078 This method is used to determine the distillation range of volatile organic liquids that are chemically stable during the process.[4][14] A 100-mL sample is distilled under controlled conditions. The initial boiling point is the thermometer reading when the first drop of condensate falls, and observations are made throughout the distillation to establish the boiling range.[11] This test is crucial for quality control and for understanding a solvent's volatility.[4][14]

-

Density and Relative Density: ASTM D4052 This standard test method determines the density and relative density of liquids using a digital density meter.[1][3] The method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the test liquid.[15][16] This frequency change is directly related to the density of the liquid. The procedure is applicable to petroleum distillates and viscous oils and is essential for converting measured volumes to volumes at a standard temperature.[3][17]

-

Viscosity: ASTM D445 This method specifies the procedure for determining the kinematic viscosity of transparent and opaque liquids by measuring the time it takes for a volume of the liquid to flow under gravity through a calibrated glass capillary viscomometer.[2][18][19] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density.[2][10] Accurate viscosity determination is critical for applications involving fluid flow and lubrication.[2]

-

Flash Point: ASTM D92 (Cleveland Open-Cup Method) The flash point is determined by heating a sample in a test cup at a slow, constant rate.[20] A small test flame is passed across the cup at specified intervals.[8][20] The flash point is the lowest temperature at which the application of the flame causes the vapors above the liquid to ignite momentarily.[8][21] This property is a critical safety parameter for defining flammable and combustible materials for shipping and handling.[12]

-

Water Solubility: OECD Test Guideline 105 This guideline describes two primary methods for determining water solubility: the column elution method (for solubilities < 10⁻² g/L) and the flask method (for solubilities > 10⁻² g/L).[22] For a highly miscible substance like DPM, the flask method would involve stirring the substance in water for a prolonged period to achieve equilibrium, followed by concentration analysis of the saturated solution.[23]

-

Partition Coefficient (n-octanol/water): OECD Test Guideline 117 This method uses High-Performance Liquid Chromatography (HPLC) to estimate the n-octanol/water partition coefficient (Pow).[5][24] The substance is passed through a reverse-phase HPLC column, and its retention time is measured.[25] The log Pow is then calculated by comparing this retention time to those of reference substances with known log Pow values.[24][25] This parameter is crucial for predicting the environmental fate and bioaccumulation potential of a substance.[9]

-

Refractive Index: ASTM D542 This test method measures the refractive index of transparent organic plastics, and the principle is applicable to liquids.[6][13] It is typically performed using an Abbé refractometer. A drop of the liquid is placed on the prism, and light is passed through it. The refractive index is read directly from the instrument's scale after aligning the light/dark boundary in the eyepiece.[26] This property is a fundamental measure useful for identification and quality control.[6][13]

Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the systematic physical and chemical characterization of a liquid chemical such as dipropylene glycol methyl ether.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. oecd.org [oecd.org]

- 6. u.dianyuan.com [u.dianyuan.com]

- 7. ASTM D445 - eralytics [eralytics.com]

- 8. nazhco.com [nazhco.com]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 17. store.astm.org [store.astm.org]

- 18. img.antpedia.com [img.antpedia.com]

- 19. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 20. img.antpedia.com [img.antpedia.com]

- 21. petrolube.com [petrolube.com]

- 22. oecd.org [oecd.org]

- 23. filab.fr [filab.fr]

- 24. oecd.org [oecd.org]

- 25. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 26. Refractive Index ASTM D542 [intertek.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxypropoxy)-2-propanol, a primary isomer of dipropylene glycol methyl ether (DPGME), from propylene oxide and methanol. This document details the underlying chemical principles, experimental methodologies, and analytical characterization pertinent to its laboratory-scale preparation.

Introduction

This compound is a widely utilized solvent in various industrial applications, including coatings, inks, and cleaners. Its synthesis involves a two-step process initiated by the reaction of methanol with propylene oxide. The careful selection of catalysts and reaction conditions is paramount to selectively yield the desired isomer. This guide will focus on the base-catalyzed pathway, which favors the formation of the target secondary alcohol isomer.

Reaction Stoichiometry and Mechanism

The synthesis of this compound from propylene oxide and methanol proceeds in two sequential nucleophilic ring-opening reactions.

Step 1: Formation of Propylene Glycol Methyl Ether (PGME)

Methanol reacts with propylene oxide to form a mixture of two isomers: 1-methoxy-2-propanol (the desired α-isomer) and 2-methoxy-1-propanol (the β-isomer). The use of a basic catalyst selectively promotes the formation of the α-isomer.[1]

Step 2: Formation of Dipropylene Glycol Methyl Ether (DPGME)

The 1-methoxy-2-propanol formed in the first step then acts as a nucleophile, reacting with a second molecule of propylene oxide to yield this compound.

The overall reaction is as follows:

CH₃OH + 2 C₃H₆O → C₇H₁₆O₃

Base-Catalyzed Reaction Mechanism

The base-catalyzed ring-opening of propylene oxide by an alcohol proceeds via an Sₙ2 mechanism. The alkoxide, generated by the deprotonation of the alcohol by the base, acts as the nucleophile. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of a secondary alcohol.

A detailed mechanism for the formation of the intermediate, 1-methoxy-2-propanol, on a magnesium oxide (MgO) catalyst involves the dissociation of methanol into a methoxide and a proton.[2][3][4] The propylene oxide is adsorbed on the MgO surface, and the methoxide attacks the less substituted carbon, leading to the highly selective formation of 1-methoxy-2-propanol.[2][3]

Experimental Protocols

The following sections outline a general laboratory-scale procedure for the synthesis of this compound.

Materials and Reagents

-

Propylene oxide (reagent grade)

-

Methanol (anhydrous)

-

Sodium hydroxide (pellets) or other suitable basic catalyst (e.g., solid sodium methylate)

-

Anhydrous diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Heating mantles and magnetic stirrers

-

Distillation apparatus

Step-by-Step Synthesis

Step 1: Synthesis of 1-Methoxy-2-propanol (PGME)

-

A solution of sodium methoxide is prepared by cautiously dissolving sodium hydroxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Propylene oxide is added dropwise to the methanolic sodium hydroxide solution at a controlled temperature, typically between 80-100°C.

-

The reaction mixture is refluxed for several hours to ensure complete conversion of the propylene oxide.

-

After cooling, the catalyst is neutralized with an appropriate acid (e.g., sulfuric acid).

-

The resulting mixture is filtered, and the excess methanol is removed by distillation.

-

The crude 1-methoxy-2-propanol is then purified by fractional distillation.

Step 2: Synthesis of this compound (DPGME)

-

The purified 1-methoxy-2-propanol from the previous step is charged into a reaction flask with a fresh portion of a strong base catalyst, such as solid sodium hydroxide or sodium methylate.[5]

-

Propylene oxide is added dropwise to the heated mixture, maintaining the reaction temperature, typically in the range of 100-140°C.

-

The reaction is monitored for completion (e.g., by GC analysis).

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The crude product is washed with water to remove any remaining catalyst and byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product, this compound, is isolated and purified by vacuum distillation.[5]

Data Presentation

The yield and selectivity of the desired products are highly dependent on the catalyst and reaction conditions. Basic catalysts generally provide high selectivity towards the α-isomer.

Table 1: Catalyst Performance in the Synthesis of 1-methoxy-2-propanol from Propylene Oxide and Methanol

| Catalyst | Temperature (°C) | Reaction Time (h) | Propylene Oxide Conversion (%) | Selectivity for 1-methoxy-2-propanol (%) | Reference |

| NaOH | - | - | - | 90 | [6] |

| MgO | 160 | 8 | 97.7 | 83.0 | [7] |

| Mg-Al-CO₃ hydrotalcite | - | - | - | High | [7] |

Visualization of Reaction Pathways and Workflows

Reaction Pathway for the Synthesis of this compound

Caption: Reaction pathway for the two-step synthesis.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for synthesis and purification.

Characterization of this compound

The final product and intermediate species are typically characterized by spectroscopic and chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of DPGME. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (148.20 g/mol ) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the desired isomer.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different methyl, methylene, and methine protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. For the intermediate, 1-methoxy-2-propanol, characteristic peaks are observed.[8] The spectrum of the final product, this compound, will be more complex due to the presence of additional carbons.

Purification

Fractional distillation is the primary method for purifying this compound. Due to the presence of other isomers and higher propylene glycol ethers, a distillation column with high theoretical plates is recommended for efficient separation. The boiling point of the mixture of DPGME isomers is approximately 190°C. The boiling point of 1-(2-methoxypropoxy)propan-2-ol is reported to be 203.3 °C at 760 mmHg.[9]

Safety Considerations

Propylene oxide is a highly flammable and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Sodium hydroxide and sodium methylate are corrosive and should be handled with care.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

- 1. US20150057468A1 - Process for producing propylene glycol methyl ether - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. CN104211584A - Method for preparing dipropylene glycol methyl ether - Google Patents [patents.google.com]

- 6. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Methoxy-2-propanol(107-98-2) 13C NMR [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to 1-(2-Methoxypropoxy)-2-propanol (CAS Number 13429-07-7)

This technical guide provides a comprehensive overview of this compound, CAS number 13429-07-7, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its physicochemical properties, synthesis, analytical methods, and toxicological profile.

This compound is a chemical compound belonging to the family of propylene glycol ethers.[1] It is also referred to by several synonyms, including 2-Propanol, 1-(2-methoxypropoxy)- and is a component of dipropylene glycol monomethyl ether (DPGME) isomer mixtures.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13429-07-7 | [2] |

| Molecular Formula | C₇H₁₆O₃ | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 203.3 ± 15.0 °C (Predicted) | [4] |

| Density | 0.955 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 76.7 °C (Predicted) | [4] |

| Solubility | Soluble in chloroform, DMSO (slightly), and methanol (slightly). | [4] |

| Vapor Pressure | 0.0678 mmHg at 25°C (Predicted) | [4] |

| Refractive Index | 1.422 (Predicted) | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the catalytic alkoxylation of propylene oxide with a methoxypropanol isomer, typically 1-methoxy-2-propanol.[5] This reaction is characterized by the ring-opening of the propylene oxide epoxide ring by the hydroxyl group of methoxypropanol, forming an ether linkage.[5] The choice of catalyst is critical in controlling the regioselectivity of the reaction. Basic catalysts, such as sodium hydroxide (NaOH) or magnesium oxide (MgO), favor the formation of the secondary alcohol isomer, this compound.[5] In contrast, acidic catalysts tend to yield the primary alcohol isomer, 2-(2-methoxypropoxy)-1-propanol.[5]

The precursor, 1-methoxy-2-propanol, is industrially synthesized through the reaction of methanol with propylene oxide.[5]

Below is a generalized workflow for the synthesis of this compound.

Analytical Methodologies

The characterization and quantification of this compound are typically achieved through various spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used for structural elucidation. Spectral data is available on public databases such as PubChem.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, notably the hydroxyl (-OH) and ether (C-O-C) groups. The NIST WebBook provides vapor-phase IR spectra for this compound.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The NIST WebBook and PubChem contain mass spectral data, typically obtained through gas chromatography-mass spectrometry (GC-MS).[2][6] The top peak (m/z) is observed at 59.[2]

Chromatographic Analysis

Gas chromatography (GC) is a common method for the analysis of propylene glycol ethers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A cyano-based capillary column is often suitable for separating isomers of glycol ethers.[5]

-

Injector Temperature: Typically set around 250 °C to ensure efficient vaporization.[5]

-

Oven Temperature Program: An initial oven temperature of around 80 °C is a common starting point, followed by a programmed temperature ramp to achieve separation.[5]

-

Carrier Gas: Helium is commonly used.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Toxicological Profile

There is a lack of specific toxicological data for this compound (CAS 13429-07-7). The available information is often for the broader category of propylene glycol ethers or for its precursor, 1-methoxy-2-propanol. According to aggregated GHS information from ECHA, this chemical does not meet the criteria for classification as hazardous.[2]

Table 2: Toxicological Data for Related Compounds

| Test | Species | Route | Value | Compound | Source(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | 1-Methoxy-2-propanol | [8] |

| LD₅₀ | Rabbit | Dermal | 13-14 g/kg | 1-Methoxy-2-propanol | [8] |

| LC₅₀ | Rat | Inhalation | > 6000 ppm | 1-Methoxy-2-propanol | [8] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | 1-Methoxy-2-propanol | [8] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating | 1-Methoxy-2-propanol | [8] |

Metabolism: The metabolism of propylene glycol ethers has been studied. The beta isomer of propylene glycol monomethyl ether (PGME) is metabolized via alcohol and aldehyde dehydrogenases to 2-methoxypropionic acid.[6] A minor pathway involves metabolism by CYP450 enzymes to propylene glycol, which can then be further metabolized and excreted as CO₂.[6] Conjugation with glucuronide and sulfate also occurs.[6]

Biological Effects and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on any biological signaling pathways. Research on related propylene glycol ethers suggests that some members of this class may have neurotoxic effects, but these have not been specifically linked to this compound. Given its use as an industrial solvent, the primary biological interactions are expected to be related to its physicochemical properties rather than specific receptor-mediated signaling.

Applications

This compound is primarily used as a solvent in a variety of industrial and commercial applications, including:

It also serves as a chemical intermediate in the synthesis of other compounds.[5]

Conclusion

This compound is a propylene glycol ether with a range of industrial applications as a solvent. While its general synthesis and analytical characterization methods are understood, there is a notable lack of specific, publicly available data on its experimental physicochemical properties, detailed experimental protocols, and, most significantly, its toxicological profile and interaction with biological signaling pathways. The available toxicological data is primarily for its precursor, 1-methoxy-2-propanol, and the general class of propylene glycol ethers. For a comprehensive risk assessment and understanding of its biological effects, further research specifically on the this compound isomer is warranted. Researchers should exercise caution and refer to data on structurally similar compounds in the absence of specific information, while clearly noting the limitations.

References

- 1. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 13429-07-7 | Benchchem [benchchem.com]

- 6. 2-Propanol, 1-(2-methoxypropoxy)- [webbook.nist.gov]

- 7. 2-Propanol, 1-(2-methoxypropoxy)- [webbook.nist.gov]

- 8. buyat.ppg.com [buyat.ppg.com]

An In-Depth Technical Guide to the Isomers of Dipropylene Glycol Methyl Ether (DPGME)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dipropylene glycol methyl ether (DPGME), a widely used solvent in various industrial and commercial applications. This document details their chemical structures, physicochemical properties, synthesis methodologies, and analytical procedures for isomer separation and quantification.

Introduction to Dipropylene Glycol Methyl Ether (DPGME)

Dipropylene glycol methyl ether (DPGME), with the CAS number 34590-94-8, is a colorless, combustible liquid with a mild, ether-like odor. It is completely miscible with water and a wide range of organic solvents. Commercial DPGME is not a single compound but a mixture of four structural isomers, which are produced during the reaction of propylene oxide with methanol. The distribution of these isomers can vary depending on the synthesis process.

DPGME is valued for its excellent solvency, high dilution ratio, and slow evaporation rate. These properties make it a versatile component in formulations for paints and coatings, cleaners, inks, and cosmetics. In the context of research and development, particularly in drug development, understanding the properties of individual isomers can be crucial for formulation studies, as slight variations in structure can influence solubility, stability, and interaction with other excipients.

Isomers of Dipropylene Glycol Methyl Ether

The commercial production of DPGME results in a mixture of four primary isomers. The relative abundance of these isomers can vary, but a typical composition is as follows:

-

1-(2-methoxypropoxy)propan-2-ol (α-isomer, primary) : 40-50%

-

1-(2-methoxy-1-methylethoxy)propan-2-ol (α-isomer, secondary) : 40-45%

-

2-(2-methoxypropoxy)propan-1-ol (β-isomer, primary) : 2-5%

-

2-(2-methoxy-1-methylethoxy)propan-1-ol (β-isomer, secondary) : 3-5%

The α-isomers are those in which the terminal hydroxyl group is on the secondary carbon of the propylene glycol unit, while in the β-isomers, it is on the primary carbon.

Chemical Structures of DPGME Isomers

The chemical structures of the four DPGME isomers are illustrated below.

Physicochemical Properties of DPGME Isomers

The following tables summarize the key physicochemical properties of the DPGME isomer mixture and the individual isomers. Data for individual isomers can be limited as they are not typically isolated in commercial production.

Table 1: Physicochemical Properties of Commercial DPGME (Isomer Mixture)

| Property | Value | Reference(s) |

| CAS Number | 34590-94-8 | |

| Molecular Formula | C₇H₁₆O₃ | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Mild, ether-like | |

| Boiling Point | 190 °C (at 760 mmHg) | |

| Melting Point | -83 °C | |

| Density | 0.951 g/mL at 25 °C | |

| Vapor Pressure | 0.4 mmHg at 25 °C | |

| Flash Point | 75 °C (closed cup) | |

| Solubility in Water | Miscible | |

| Refractive Index | 1.422 at 20 °C |

Table 2: Physicochemical Properties of Individual DPGME Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

| 1-(2-methoxypropoxy)propan-2-ol | 13429-07-7 | 148.20 | 203.3 | 0.955 | 76.7 |

| 1-(2-methoxy-1-methylethoxy)propan-2-ol | 20324-32-7 | 148.20 | 203.3 | 0.955 | 76.7 |

| 2-(2-methoxypropoxy)propan-1-ol | 13588-28-8 | 148.20 | 188 | 0.950 | - |

| 2-(2-methoxy-1-methylethoxy)propan-1-ol | 55956-21-3 | 148.20 | - | - | - |

Note: Data for some individual isomers, particularly the minor components, is scarce in publicly available literature. The provided data is based on available sources and may have some predictive values.

Experimental Protocols

Synthesis of Dipropylene Glycol Methyl Ether

The industrial synthesis of DPGME involves the reaction of propylene oxide with methanol. The following is a generalized laboratory-scale protocol based on common industrial practices.

Methodology:

-

Reactant Charging: A pressurized reactor is charged with methanol and a basic catalyst, such as sodium hydroxide or sodium methoxide.

-

Reaction Initiation: Propylene oxide is slowly fed into the reactor. The reaction is exothermic, and the temperature is typically maintained between 100-150°C, with pressures around 2-4 bar. The molar ratio of methanol to propylene oxide is kept high to favor the formation of mono- and di-propylene glycol ethers.

-

Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of propylene oxide using gas chromatography.

-

Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid).

-

Salt Removal: The resulting salt is removed by filtration.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to separate unreacted methanol, propylene glycol methyl ether (PGME), and the DPGME isomer mixture.

Analysis of DPGME Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most effective technique for the separation and quantification of DPGME isomers.

Methodology:

-

Sample Preparation:

-

Accurately weigh a sample of the DPGME mixture.

-

Dilute the sample with a suitable solvent such as methanol or dichloromethane to a final concentration within the calibration range (e.g., 10-100 µg/mL).

-

Add an internal standard (e.g., a deuterated analog of DPGME or a compound with similar chromatographic behavior) for accurate quantification.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: A polar capillary column is recommended for good separation of the isomers, for example, a DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness).

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Oven Temperature Program: An example program could be: initial temperature of 40°C held for 1 minute, then ramped at 8°C/min to 240°C and held for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) for qualitative analysis and identification of isomers based on their mass spectra. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification, monitoring characteristic ions for each isomer.

-

-

-

Quantification:

-

Prepare a series of calibration standards containing known concentrations of the DPGME isomer mixture and the internal standard.

-

Generate a calibration curve for each isomer by plotting the ratio of the peak area of the isomer to the peak area of the internal standard against the concentration of the isomer.

-

Calculate the concentration of each isomer in the sample using the calibration curve.

-

Toxicological Profile

Commercial DPGME exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin irritant or sensitizer and is only slightly irritating to the eyes. Repeated dose studies have shown effects such as sedation and adaptive liver changes at high concentrations. It is important to note that while the commercial mixture has a well-characterized toxicological profile, data on the individual isomers is limited.

Conclusion

This technical guide has provided a detailed overview of the isomers of dipropylene glycol methyl ether, including their structures, properties, synthesis, and analysis. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the isomeric composition of DPGME is essential for ensuring the consistency, quality, and safety of their formulations and products. The provided experimental protocols offer a foundation for the synthesis and analysis of these compounds in a laboratory setting.

An In-depth Technical Guide on the Solubility of 1-(2-Methoxypropoxy)-2-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxypropoxy)-2-propanol, a versatile solvent commonly known as Dipropylene Glycol Methyl Ether (DPGME), in various organic solvents. This document compiles available data, outlines experimental methodologies for solubility determination, and presents logical workflows for assessing solvent miscibility.

Introduction to this compound

This compound is a high-performance, slow-evaporating solvent with a favorable toxicological profile. Its unique chemical structure, possessing both ether and alcohol functional groups, imparts a desirable balance of hydrophilicity and lipophilicity. This dual nature allows it to be an effective solvent for a wide range of substances, including resins, dyes, and oils, making it a valuable component in the formulation of coatings, inks, cleaners, and pharmaceutical products.

Solubility Profile of this compound

Extensive literature review indicates that this compound is miscible with a broad array of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. Due to this high degree of miscibility, quantitative solubility data (e.g., grams per 100 mL) is often not reported, as the components are soluble in each other without limit.

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents based on available chemical information.

| Solvent Class | Representative Solvents | Solubility |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

| Aliphatic Hydrocarbons | Hexane, Heptane | Reported as Miscible |

| Glycol Ethers | Propylene Glycol Methyl Ether | Miscible |

| Chlorinated Solvents | Dichloromethane | Miscible |

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel solvent systems or to verify miscibility under specific laboratory conditions, a standardized experimental protocol is essential. The following methodology is adapted from established practices for determining the miscibility of liquids.

Principle

This method involves the controlled mixing of this compound with a selected organic solvent at a specified ratio and temperature. The resulting mixture is then visually inspected for phase separation or turbidity, which would indicate immiscibility or partial miscibility.

Materials and Apparatus

-

This compound (high purity grade)

-

Organic solvent to be tested (high purity grade)

-

Calibrated volumetric pipettes or graduated cylinders

-

Glass test tubes or vials with stoppers

-

Constant temperature bath or water bath

-

Vortex mixer (optional)

-

Light source with a dark background for visual inspection

Procedure

-

Temperature Equilibration: Allow the this compound, the test solvent, and the mixing vessels to equilibrate to the desired experimental temperature (e.g., 25 °C) in a constant temperature bath.

-

Solvent Addition: Using a calibrated pipette, accurately transfer a defined volume of this compound into a clean, dry test tube.

-

Test Solvent Addition: Add a defined volume of the test solvent to the same test tube to achieve the desired ratio (e.g., 1:1 v/v).

-

Mixing: Securely stopper the test tube and invert it several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

-

Observation: Place the test tube in a rack at the controlled temperature and allow it to stand for a minimum of 30 minutes. Visually inspect the mixture against a dark background with adequate lighting for any signs of turbidity, haze, or the formation of a distinct second phase.

-

Interpretation of Results:

-

Miscible: The mixture remains a single, clear, and homogenous phase.

-

Immiscible or Partially Miscible: The mixture appears cloudy, turbid, or separates into two distinct layers.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining liquid-liquid miscibility.

Logical Framework for Solvent Selection

The selection of an appropriate solvent system is a critical step in many research and development processes. The following diagram illustrates a logical decision-making pathway for solvent screening based on miscibility.

Caption: Logical framework for solvent selection based on miscibility.

Conclusion

This compound exhibits excellent solvency and is miscible with a wide range of common organic solvents. This property makes it a highly versatile and valuable component in numerous applications within the chemical, pharmaceutical, and materials science industries. For applications requiring the use of novel or complex solvent blends, the experimental protocol outlined in this guide provides a reliable method for confirming miscibility. The logical framework for solvent selection further aids in the systematic development of effective solvent systems.

Navigating the Safe Use of 1-(2-Methoxypropoxy)-2-propanol in Research and Development

An In-depth Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical compounds in their laboratories is paramount. This guide provides a detailed overview of the safety data and handling precautions for 1-(2-Methoxypropoxy)-2-propanol (also known as Dipropylene Glycol Methyl Ether or DPM), a common solvent in various industrial and research applications. A thorough grasp of its properties is essential for ensuring a safe and compliant laboratory environment.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. This data, summarized in Table 1, has been compiled from various safety data sheets and chemical databases.

| Property | Value |

| CAS Number | 34590-94-8[1][2] |

| Molecular Formula | C7H16O3[3] |

| Molecular Weight | 148.20 g/mol [3][4] |

| Appearance | Colorless liquid[1][4] |

| Odor | Mild, pleasant, characteristic[1][5] |

| Boiling Point | 184-190 °C (363-374 °F) |

| Flash Point | 75 - 81 °C (167 - 178 °F) (Closed Cup) |

| Vapor Pressure | 0.3 - 0.5 mmHg at 20 °C |

| Density | 0.95 - 0.96 g/cm³ at 25 °C |

| Solubility in Water | Miscible |

| log Pow (Octanol/Water Partition Coefficient) | -0.064 - 0.31[6] |

| Autoignition Temperature | 207 - 270 °C (405 - 518 °F)[6] |

Section 2: Toxicological Data

Understanding the toxicological profile of a substance is critical for risk assessment and the implementation of appropriate safety measures. The primary acute toxicity data for this compound is presented in Table 2.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | > 5,000 mg/kg[7] |

| LD50 | Rabbit | Dermal | 9,510 mg/kg[7] |

| LC50 | Rat | Inhalation | > 275 ppm (7 hours) |

| Eye Irritation | Rabbit | - | Mild to moderate irritant |

| Skin Irritation | Rabbit | - | Not a skin irritant[7] |

Section 3: Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines. Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Test Guideline 401)

The acute oral toxicity of this compound was assessed based on the principles of the now-repealed OECD Test Guideline 401.[8][9][10] This method was designed to determine the median lethal dose (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of a test animal population.[1]

A typical protocol involves the following steps:

-

Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex are used.[1] If females are used, they should be nulliparous and not pregnant.[1]

-

Housing and Fasting: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity between 30-70%.[1] Food is withheld overnight before dosing.[1]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[1] Administration is typically done by gavage.[1]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for a set period, typically 14 days.[11]

-

Necropsy: All animals, including those that die during the test and those euthanized at the end, undergo a gross necropsy.[1][11]

Acute Dermal Toxicity (OECD Test Guideline 402)

The potential for acute toxicity from skin contact is evaluated using methods outlined in OECD Test Guideline 402.[7][11][12]

The general procedure is as follows:

-

Animal Preparation: A day before the test, the fur on the dorsal area of the test animals (often rats or rabbits) is clipped.[13] The area should be approximately 10% of the total body surface.[11]

-

Application of Test Substance: The substance is applied uniformly over the shaved area.[13] For liquids, a dose of 0.5 mL is typical.[5] The area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period.[11][13]

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[11] Body weights are recorded weekly.[11]

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.[11]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[14][15]

The methodology involves:

-

Animal Model: The albino rabbit is the preferred species for this test.[5]

-

Test Substance Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of skin (approximately 6 cm²).[5] The patch is then covered with a semi-occlusive dressing.[16]

-

Exposure and Observation: The standard exposure period is 4 hours.[5] After exposure, the residual substance is removed.[5] The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 60 minutes, 24, 48, and 72 hours) and scored.[16] Observations continue for up to 14 days to assess the reversibility of any effects.[5][16]

Section 4: Handling and Safety Precautions

Based on the properties and toxicological profile of this compound, the following handling and safety precautions are recommended for a laboratory setting.

Engineering Controls

-

Ventilation: Work in a well-ventilated area.[17][18] Use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][11] This substance is a combustible liquid.[11] Use non-sparking tools and explosion-proof equipment where necessary.[17]

-

Static Discharge: Take measures to prevent the buildup of electrostatic charge.[11][18]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[17]

-

Hand Protection: Wear impervious gloves, such as nitrile rubber.[2] Gloves must be inspected prior to use.[17][18]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[17] In situations with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.

-

Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[17]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][17][18] Keep containers tightly closed.[11][18]

-

Disposal: Dispose of waste chemical and contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or sewer systems.[17][18]

Section 5: Visualized Workflows and Relationships

To further aid in the safe handling and use of this compound, the following diagrams illustrate key decision-making processes and workflows.

Caption: Risk Assessment Workflow for this compound.

Caption: PPE Selection Guide for various laboratory tasks.

Caption: Spill Response Protocol.

Section 6: Conclusion

This compound is a versatile solvent with a generally low order of acute toxicity. However, its combustible nature and potential to cause eye and respiratory irritation necessitate careful handling and the implementation of robust safety protocols. By understanding its chemical properties, toxicological profile, and adhering to the recommended handling procedures, researchers can safely incorporate this compound into their work. This guide serves as a comprehensive resource to support the safe and responsible use of this compound in research and development settings.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nj.gov [nj.gov]

- 3. This compound | C7H16O3 | CID 25982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lobachemie.com [lobachemie.com]

- 5. oecd.org [oecd.org]

- 6. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. episkin.com [episkin.com]

- 18. chemicalbook.com [chemicalbook.com]

Spectroscopic Data and Analysis of 1-(2-Methoxypropoxy)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Methoxypropoxy)-2-propanol (CAS No: 13429-07-7), a glycol ether with applications as a solvent in various industries.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of experimentally derived NMR data in public repositories, the NMR spectral data presented are predicted values. The IR and Mass Spec data are derived from publicly available spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are provided for structure elucidation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (on secondary alcohol) | ~1.2 | Doublet |

| CH₃ (on methoxy group) | ~3.3 | Singlet |

| CH₃ (on propoxy group) | ~1.1 | Doublet |

| CH (on secondary alcohol) | ~3.9 | Multiplet |

| CH₂ (propoxy) | ~3.4-3.6 | Multiplet |

| CH (propoxy) | ~3.7 | Multiplet |

| OH | Variable | Singlet (broad) |

Data is estimated based on structure and known chemical shifts for similar functional groups.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (on secondary alcohol) | ~20 |

| CH₃ (on methoxy group) | ~56 |

| CH₃ (on propoxy group) | ~18 |

| CH (on secondary alcohol) | ~68 |

| CH₂ (propoxy) | ~75 |

| CH (propoxy) | ~78 |

Carbons bonded to electron-withdrawing oxygen atoms are deshielded and resonate at higher chemical shifts (downfield), typically in the 50-90 ppm range for ethers and alcohols.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol stretching |

| ~2970, 2930, 2830 | C-H | Alkane stretching |

| ~1100 | C-O | Ether and alcohol stretching |

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 59 | 100% (Base Peak) | [C₃H₇O]⁺ |

| 45 | ~70% | [C₂H₅O]⁺ |

| 43 | ~40% | [C₃H₇]⁺ |

| 89 | ~30% | [M - C₃H₇O]⁺ |

| 148 | Not Observed | Molecular Ion (M⁺) |

Data interpreted from the electron ionization mass spectrum on the NIST WebBook. The molecular ion is often not observed in the mass spectra of alcohols due to facile fragmentation.[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for compounds of this class.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe. A Varian A-60 has also been cited for related compounds.[4]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., a DIGILAB FTS-14).[4] The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory. The available public data is a gas-phase spectrum.[2]

Procedure (Liquid Sample using Salt Plates):

-

Ensure the salt plates are clean and dry.

-

Place a single drop of the neat liquid sample of this compound onto one salt plate.

-

Place the second salt plate on top and gently rotate to create a thin, uniform film.

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum by subtracting the background and converting the transmittance to absorbance if necessary.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions (based on general methods for glycol ethers):

-

Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

-

Injection Volume: 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) to confirm the molecular weight.

-

Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions. The base peak is the most abundant fragment.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Production of Dipropylene Glycol Methyl Ether: A Technical Guide

Introduction

Dipropylene glycol methyl ether (DPM), a key solvent in a multitude of industrial and commercial applications, is prized for its excellent solvency, moderate evaporation rate, and low toxicity. Commercially, DPM is not a single compound but a mixture of four isomers.[1] Its production is a significant segment of the chemical industry, driven by its widespread use in coatings, cleaners, inks, and cosmetics. This technical guide provides an in-depth exploration of the core commercial production methods of DPM, tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of its synthesis.

Primary Commercial Production Route: The Propylene Oxide-Methanol Addition Pathway

The dominant commercial method for producing dipropylene glycol methyl ether is a two-step process initiated by the reaction of propylene oxide (PO) with methanol. This pathway first yields propylene glycol methyl ether (PGME), which is then further reacted with propylene oxide to produce DPM. This multi-step synthesis allows for the formation of the various isomers that constitute the commercial-grade product.

Step 1: Synthesis of Propylene Glycol Methyl Ether (PGME)

The initial step involves the catalyzed reaction of methanol with propylene oxide. This reaction can be carried out using various catalytic systems, with a notable industrial process utilizing a dual homogeneous/heterogeneous basic catalyst system in a catalytic distillation column.[2] This approach combines reaction and separation in a single unit, enhancing efficiency.

Step 2: Synthesis of Dipropylene Glycol Methyl Ether (DPM)

The PGME produced in the first step is subsequently reacted with additional propylene oxide to form DPM. This reaction is typically carried out in the presence of a strong basic catalyst.[3] The residual mixture from the PGME production, often referred to as "tower bottoms," which is rich in PGME, can be used as the feedstock for this second etherification step.[3] This process also results in the formation of small quantities of tripropylene glycol methyl ether (TPM) and higher glycol ethers.

Alternative Production Route: Transetherification

An alternative, though less common, method for DPM synthesis is the transetherification of dipropylene glycol with methanol. This process involves heating the reactants in the presence of an acidic catalyst, such as sulfuric acid or an acidic resin. Water is produced as a by-product and must be removed to drive the reaction to completion.

Data Presentation: Process Parameters

The following tables summarize key quantitative data for the primary commercial production route.

Table 1: Reaction Conditions for Propylene Glycol Methyl Ether (PGME) Synthesis via Catalytic Distillation

| Parameter | Value | Reference |

| Catalyst System | Dual homogeneous/heterogeneous basic catalyst | [2] |

| Homogeneous Catalyst | Basic catalyst dissolved in methanol | [2] |

| Heterogeneous Catalyst | Fixed-bed basic catalyst in distillation column | [2] |

| Molar Feed Ratio (Methanol:Propylene Oxide) | 1.5 to 5 | [2] |

| Reaction Zone Temperature | 70 to 100 °C | [2] |

| Pre-reactor Temperature (optional) | up to 100 °C | [2] |

| Distillation Column Top Temperature | 50 to 70 °C | [2] |

| Distillation Column Bottoms Temperature | 100 to 160 °C | [2] |

Table 2: Reaction Conditions for Dipropylene Glycol Methyl Ether (DPM) Synthesis from PGME and Propylene Oxide

| Parameter | Value | Reference |

| Reactants | Propylene Glycol Methyl Ether (from tower bottoms), Propylene Oxide | [3] |

| Catalyst | Strong basic catalyst (e.g., sodium hydroxide, sodium methylate) | [3] |

| Reaction Type | Ring-opening addition | [3] |

Experimental Protocols

The following is a representative, generalized experimental protocol for the commercial-scale production of DPM via the propylene oxide-methanol addition pathway.

Protocol 1: Synthesis of Propylene Glycol Methyl Ether (PGME) via Catalytic Distillation

-

Catalyst Preparation: A solid basic heterogeneous catalyst is packed into a designated section of a catalytic distillation column. A solution of a homogeneous basic catalyst in methanol is prepared.

-

Reaction Initiation: The methanol-catalyst solution is continuously fed to the upper section of the catalytic distillation column. Propylene oxide is simultaneously fed to a lower section of the column.

-

Reaction and Separation: The reactants mix and flow downwards through the heterogeneous catalyst bed, where the exothermic reaction to form PGME occurs. The heat of reaction facilitates the distillation process.

-

Product and Unreacted Material Separation: Unreacted methanol and any low-boiling impurities are vaporized and move up the column, where they are condensed and can be recycled. The higher-boiling PGME product moves down the column.

-

Product Collection: Substantially pure PGME is continuously withdrawn from the bottom of the distillation column.

Protocol 2: Synthesis of Dipropylene Glycol Methyl Ether (DPM)

-

Feed Preparation: The PGME-rich stream from the previous step (or PGME tower bottoms) is charged into a reactor.

-

Catalyst Addition: A strong basic catalyst, such as sodium hydroxide or sodium methylate, is added to the reactor.

-

Propylene Oxide Addition: Propylene oxide is gradually fed into the reactor. The reaction is exothermic, and the addition rate is controlled to maintain the desired reaction temperature.

-

Reaction: The mixture is maintained at the reaction temperature with continuous agitation to ensure complete conversion.

-

Catalyst Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid.

-

Purification: The crude DPM is subjected to fractional distillation to separate the desired DPM isomers from unreacted PGME, the neutralized catalyst salts, and any higher glycol ether by-products like TPM. The purified DPM is collected as the main product fraction.

Visualizations

Signaling Pathways and Workflows

References

An In-depth Technical Guide on the Environmental Fate and Toxicity of 1-(2-Methoxypropoxy)-2-propanol

Disclaimer: Limited direct data is available for 1-(2-Methoxypropoxy)-2-propanol (CAS No. 13429-07-7). The majority of the following information is based on data for Dipropylene Glycol Monomethyl Ether (DPGME, CAS No. 34590-94-8), which is a mixture of isomers including this compound. DPGME is considered a close structural analogue and its data is used here as a surrogate.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of this compound, primarily based on data from its isomer mixture, Dipropylene Glycol Monomethyl Ether (DPGME). The document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. Key physicochemical properties, environmental degradation pathways, bioaccumulation potential, and ecotoxicity data are presented in structured tables for clarity. Detailed experimental methodologies, based on internationally recognized OECD guidelines, are described, and key experimental workflows are visualized using Graphviz diagrams. The available data indicates that DPGME has low toxicity, is readily biodegradable, and has a low potential for bioaccumulation.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physicochemical properties. The following table summarizes the key properties for this compound and its isomer mixture, DPGME.

| Property | Value for this compound | Value for DPGME (Isomer Mixture) | Reference |

| CAS Number | 13429-07-7 | 34590-94-8 | [1][2] |

| Molecular Formula | C₇H₁₆O₃ | C₇H₁₆O₃ | [1] |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol | [1] |

| Boiling Point | 203.3 °C (Predicted) | 184-190 °C | [3] |

| Vapor Pressure | 0.0678 mmHg at 25°C | 0.37 hPa at 20°C | [2][3] |

| Water Solubility | Miscible | Completely Miscible | [2] |

| Log P (Octanol-Water Partition Coefficient) | 0.4187 (Predicted) | -0.064 to -1.47 | [2][3] |

Environmental Fate

The environmental persistence and distribution of this compound are determined by its degradation in various environmental compartments, its potential to bioaccumulate, and its mobility in soil.

Environmental Degradation

DPGME is not considered persistent in the environment.[2] It undergoes degradation through several pathways.

| Degradation Pathway | Half-life / % Degradation | Environmental Compartment | Reference |

| Atmospheric Photodegradation | 5.3 hours (measured); 3.4 hours (estimated) | Air | [2] |

| Aerobic Biodegradation | Readily biodegradable | Water, Soil | [2] |

| Anaerobic Biodegradation | Slightly degraded | Water, Soil | [2] |

| Hydrolysis | Not expected to be an important removal process | Water | [4] |

Bioaccumulation

The potential for a substance to accumulate in living organisms is a key consideration in its environmental risk assessment.

| Parameter | Value | Interpretation | Reference |

| Log P | -0.064 to -1.47 | Low potential for bioaccumulation | [2] |

| Bioconcentration Factor (BCF) | ≤ 1 (Estimated) | Not expected to bioaccumulate | [2] |

Soil Mobility

Based on its complete miscibility with water, DPGME is expected to have high mobility in soil, with a potential to leach into groundwater.[2] Adsorption to soil and sediment is expected to be minimal.[5]

Ecotoxicity

The ecotoxicity of DPGME has been evaluated in a range of aquatic and terrestrial organisms. The data consistently indicates a low order of toxicity.

Aquatic Toxicity

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

| Fish (species not specified) | 96 hours | LC50 | >1000 | [2] |

| Daphnia magna (Water Flea) | 48 hours | LC50 | 1919 | [2] |

| Algae (species not specified) | Not specified | Effect Concentration | >1000 | [2] |

Mammalian Toxicity

| Species | Route of Exposure | Endpoint | Value (mg/kg body weight) | Reference |

| Rat | Oral | LD50 | 5180 - 5400 | [2] |

| Dog | Oral | LD50 | 7500 | [2] |

| Rabbit | Dermal | LD50 | 9500 to >19000 | [2] |

| Rat | Inhalation (4 weeks) | NOAEL | 200 (oral equivalent) | [2] |

| Rat, Rabbit | Inhalation | Teratogenicity NOAEL | 1818 mg/m³ | [2] |

Experimental Protocols

The environmental fate and toxicity data for DPGME are largely based on standardized test guidelines from the Organisation for an Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different laboratories.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms.

Methodology:

-

A known concentration of the test substance is added to a mineral medium inoculated with microorganisms from activated sludge.

-

The mixture is incubated in a closed flask at a constant temperature in the dark for 28 days.

-

Oxygen consumption is measured over time using a manometric respirometer.

-

The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.[6][7]

Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.[8]

Methodology:

-

Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9]

-

The test is conducted in a static or semi-static system under controlled temperature and light conditions.[9]

-

The number of immobilized daphnids is recorded at 24 and 48 hours.[9]

-

The results are used to calculate the EC50, which is the concentration that immobilizes 50% of the daphnids.[10]

References

- 1. This compound | 13429-07-7 | Benchchem [benchchem.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Page loading... [guidechem.com]

- 4. Screening Assessment for the Challenge 1-Propanol, 2-methoxy (2-Methoxypropanol) - Canada.ca [canada.ca]

- 5. Dipropylene glycol monomethyl ether | C7H16O3 | CID 25484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 7. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. fera.co.uk [fera.co.uk]

Methodological & Application

Application Notes and Protocols: 1-(2-Methoxypropoxy)-2-propanol in Coatings and Inks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(2-Methoxypropoxy)-2-propanol, commonly known as Dipropylene Glycol Methyl Ether (DPM), for its use as a high-performance solvent in coating and ink formulations. This document includes detailed physical and chemical properties, application-specific benefits, and standardized experimental protocols for performance evaluation.

Introduction to this compound (DPM)

This compound is a propylene oxide-based (P-series) glycol ether, a versatile organic solvent recognized for its excellent solvency, moderate evaporation rate, and environmental profile.[1][2] It is a clear, colorless liquid with a mild, ether-like odor.[1][2] The commercial product, often referred to as DPM, is typically a mixture of isomers, with this compound being a primary component.[3] Its bifunctional nature, possessing both ether and alcohol functional groups, allows it to be miscible with water and a wide range of organic solvents, making it an ideal coupling agent and solvent in complex formulations.[4][5][6]

Key Performance Attributes in Coatings and Inks

The unique properties of DPM make it a valuable component for enhancing the performance and quality of various coating and ink systems.

Key Benefits:

-

Excellent Solvency: DPM is a powerful solvent for a vast array of resins used in coatings and inks, including acrylics, epoxies, polyurethanes, nitrocellulose, and cellulose acetate.[1][2][7] This ensures uniform dissolution and dispersion of pigments and binders, leading to stable and consistent formulations.[1][4]

-

Controlled Evaporation Rate: With a moderate evaporation rate, DPM is slower to evaporate than solvents like Methoxy Propanol but faster than heavier glycol ethers.[2][6][8] This balance is crucial for:

-

In Coatings: Improving flow and leveling, which helps to eliminate brush marks and ensures a smooth, uniform finish.[6] It prevents premature drying, allowing for longer wet edge times.

-

In Printing Inks: Keeping the ink wet on the printing plate (gravure, flexographic) to prevent clogging while allowing for controlled drying on the substrate to produce sharp, smudge-free prints.[2][4]

-

-

Coalescing Agent: In water-based latex paints, DPM acts as an effective coalescing agent, facilitating the fusion of polymer particles to form a continuous, durable film.[2]

-

Viscosity Reduction: It effectively reduces the viscosity of high-solids acrylic and epoxy systems, improving their application characteristics.[8]

-

Improved Wetting: DPM's ability to lower surface tension enhances the wetting and penetration of coatings and inks on various substrates.[2][7]

-

Favorable Safety Profile: Compared to some other organic solvents, DPM offers relatively lower toxicity and a high flash point, reducing flammability risks.[1][4][6]

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound (DPM).

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][9][10] |

| Common Synonyms | Dipropylene Glycol Methyl Ether (DPM) | [1][6] |

| CAS Number | 13429-07-7 (isomer); 34590-94-8 (mixture) | [2][5][9] |

| Molecular Formula | C₇H₁₆O₃ | [1][10][11] |